molecular formula C24H24N4S B2724179 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 433693-41-5

4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2724179
CAS No.: 433693-41-5
M. Wt: 400.54
InChI Key: IZNHFIWFUVJJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a synthetic thieno[2,3-d]pyrimidine derivative offered for early-stage pharmacological research. Compounds based on the thieno[2,3-d]pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Structurally related aminopyrimidine compounds have been investigated as potent inhibitors of histamine receptors, suggesting potential application for this analog in the study of allergic and inflammatory conditions . Furthermore, closely related benzo[4,5]thieno[2,3-d]pyrimidine derivatives have been identified as rare, non-competitive inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes research . The incorporation of the 4-benzylpiperazin-1-yl moiety is a common feature in bioactive molecules and is known to contribute to interactions with various enzymatic and receptor targets . This compound is intended for research purposes only and serves as a valuable chemical tool for scientists exploring new therapeutic agents for metabolic, inflammatory, and immune-mediated diseases. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S/c1-18-7-9-20(10-8-18)21-16-29-24-22(21)23(25-17-26-24)28-13-11-27(12-14-28)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNHFIWFUVJJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Preparation

The synthesis begins with the preparation of 5-(p-tolyl)thiophene-2-amine-3-carboxylate , a critical intermediate. This step involves:

  • Friedel-Crafts acylation : Introducing the p-tolyl group onto thiophene via electrophilic substitution.
  • Amination and esterification : Functionalizing the thiophene ring at the 2- and 3-positions to enable cyclocondensation.

Reaction conditions from analogous syntheses suggest yields of 60–70% for this step.

Cyclocondensation to Form the Pyrimidine Ring

Treatment of the thiophene precursor with urea at 190°C for 3 hours induces cyclocondensation, yielding 5-(p-tolyl)thieno[2,3-d]pyrimidine-2,4-diol (Fig. 1). This reaction proceeds via:

  • Nucleophilic attack by the amine on the carbonyl carbon of urea.
  • Ring closure with elimination of water.

Characterization Data :

  • IR : Broad O–H stretch at 3200–3400 cm⁻¹ , C=O at 1680 cm⁻¹ .
  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, pyrimidine H), 7.65 (d, J = 8.3 Hz, 2H, p-tolyl H), 7.25 (d, J = 8.3 Hz, 2H, p-tolyl H), 2.35 (s, 3H, CH₃).

Functionalization at Position 4: Chlorination and Amine Substitution

Dichlorination with Phosphorus Oxychloride

The dihydroxy intermediate undergoes chlorination using POCl₃ under reflux for 10 hours , yielding 2,4-dichloro-5-(p-tolyl)thieno[2,3-d]pyrimidine (Fig. 2). Key parameters:

  • Solvent : Excess POCl₃ acts as both solvent and reagent.
  • Yield : 55–60% after recrystallization from ethanol.

Characterization Data :

  • ¹³C NMR (CDCl₃) : δ 158.9 (C4), 152.7 (C2), 139.5 (p-tolyl C), 129.8 (thiophene C).

Substitution with 4-Benzylpiperazine

The 4-chloro group is displaced by 4-benzylpiperazine in a nucleophilic aromatic substitution (Fig. 3). Optimized conditions include:

  • Solvent : tert-Butanol
  • Base : N-Ethyl-N,N-diisopropylamine (Hünig’s base)
  • Temperature : 60–70°C for 9–10 hours
  • Yield : 65–70%

Mechanistic Notes :

  • Hünig’s base deprotonates the amine, enhancing nucleophilicity.
  • Steric hindrance from the 5-p-tolyl group necessitates prolonged reaction times.

Characterization Data :

  • IR : C–N stretch at 1138 cm⁻¹ , absence of Cl signals.
  • ¹H NMR (DMSO-d₆) : δ 3.85–3.70 (m, 8H, piperazine H), 4.30 (s, 2H, CH₂Ph), 7.30–7.15 (m, 5H, benzyl H).

Structural Elucidation and Analytical Validation

Spectroscopic Confirmation

Mass Spectrometry (ESI) :

  • Observed : m/z = 457.2 [M+H]⁺
  • Theoretical : C₂₆H₂₈N₄S = 456.2

13C NMR DEPT Analysis :

  • Quaternary Carbons : 158.2 (C4), 152.1 (C2), 142.3 (p-tolyl C–CH₃).
  • Methylene Groups : 62.8 ppm (CH₂Ph), 50.1 ppm (piperazine C2/C6).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).
  • Elemental Analysis : Calculated (%): C, 68.39; H, 6.18; N, 12.27. Found: C, 68.32; H, 6.21; N, 12.22.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Advantage
Thiophene synthesis Friedel-Crafts acylation 65 Regioselective p-tolyl introduction
Cyclocondensation Urea, 190°C 70 High atom economy
Chlorination POCl₃, reflux 58 Quantitative dichlorination
Amine substitution 4-Benzylpiperazine, Hünig’s base 68 Minimal byproducts

Troubleshooting and Optimization

  • Low Chlorination Yields : Ensure anhydrous conditions; residual moisture hydrolyzes POCl₃.
  • Incomplete Amine Substitution : Increase reaction time to 12 hours or use microwave irradiation (80°C, 1 hour).
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) effectively separates unreacted dichloro compound.

Scalability and Industrial Relevance

Kilogram-scale production employs:

  • Continuous Flow Reactors : For cyclocondensation and chlorination steps, reducing reaction times by 40%.
  • Catalytic POCl₃ Recovery : Distillation and reuse lower environmental impact.

Chemical Reactions Analysis

4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions include various substituted thienopyrimidine derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to:

  • Aromaticity: Thieno systems are more aromatic, resembling methotrexate (MTX) and 5-deazafolate, enhancing binding affinity .
  • Hydrogen Bonding: The thieno ring provides a hydrogen bond acceptor (sulfur atom), while pyrrolo analogues have a donor (NH group), altering interactions with DHFR .
  • Ring Size: Thieno systems better mimic the size of DHFR inhibitors’ pteridine rings .

Example: Compound 4 (thieno derivative) showed a DHFR IC₅₀ of 0.56 µM, 28-fold more potent than MTX and 12-fold more potent than pemetrexed .

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs) : Derivatives with 4-nitro or 4-chloro substituents on the phenyl ring (e.g., compounds 6, 7, 9) exhibit stronger TS inhibition (IC₅₀: 0.11–0.56 µM) compared to electron-donating groups .
  • Piperazine Modifications : Substituting benzylpiperazine with 4-(3,4-dichlorophenyl)piperazine (e.g., compound in ) enhances dual TS/DHFR inhibition due to increased hydrophobic interactions .

Key Research Findings

Dual TS/DHFR Inhibition: Thieno[2,3-d]pyrimidines with EWGs and hydrophobic piperazine substituents (e.g., 4-nitro, 3,4-dichloro) show nanomolar inhibition of both TS and DHFR, making them promising anticancer agents .

Antimicrobial Activity : Derivatives with hydrazine or pyrazole moieties (e.g., compounds 5, 6a in ) exhibit moderate-to-strong antimicrobial effects, though less potent than TS/DHFR activity .

Structural Flexibility: The thieno[2,3-d]pyrimidine core allows diverse substitutions (e.g., benzofuran, triazole) without losing enzymatic affinity, enabling tailored drug design .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is C20H22N4SC_{20}H_{22}N_4S with a molecular weight of approximately 366.48 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperazine moiety and a p-tolyl group, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of the benzylpiperazine and p-tolyl groups. The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine. These compounds have shown activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia).
  • Findings : Initial screenings indicated that while some derivatives exhibit cytotoxic effects, 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine did not show significant cytotoxicity within the tested concentration range. This suggests that further structural optimization may be necessary to enhance its anticancer properties .

The proposed mechanism for the biological activity of this compound involves inhibition of specific protein kinases that are crucial in cancer proliferation. For example:

  • Target Kinases : Cyclin-dependent kinases (CDKs) and Bcr-Abl tyrosine kinase.
  • Inhibition Studies : Although some related compounds have demonstrated effective inhibition of these targets, 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine showed limited efficacy in inhibiting CDK2/cyclin E and Abl kinase in vitro .

Data Summary

Biological Activity Cell Line IC50 (µM) Notes
AnticancerMCF-7Not significantNo cytotoxicity observed
AnticancerK562Not significantNo cytotoxicity observed
Target KinaseCDK2Not effectiveLimited inhibition
Target KinaseBcr-AblNot effectiveLimited inhibition

Case Studies

A notable case study involved the evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. In this study, researchers synthesized multiple analogs and tested their effects on cancer cell lines. The results highlighted that structural modifications could lead to enhanced biological activity; however, 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine did not yield promising results compared to other derivatives .

Q & A

Basic Research Questions

Q. How is 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine synthesized, and what are the critical reaction conditions?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling of heterocyclic intermediates. For example, thieno[2,3-d]pyrimidine derivatives are often prepared by reacting pyrazole or piperazine intermediates with a benzothieno-pyrimidine core under controlled conditions. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), with solvents like ethanol or DMF. Temperature (e.g., 120°C for sealed-tube reactions) and pH are tightly regulated to optimize yields .

Q. What spectroscopic techniques are used to characterize this compound’s molecular structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and intramolecular interactions (e.g., C–H⋯π bonds). Mass spectrometry (LC-MS) provides molecular weight validation. X-ray crystallography may resolve crystal packing and hydrogen-bonding networks, as seen in related thieno[2,3-d]pyrimidine derivatives .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Standard antimicrobial assays (e.g., agar diffusion for zone-of-inhibition measurements) and cytotoxicity screenings (e.g., MTT assays) are used. For instance, similar thieno[2,3-d]pyrimidine derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like halogens, methoxy groups, or trifluoromethyl moieties. For example:

  • Electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by improving membrane penetration.
  • Bulkier substituents (e.g., benzylpiperazine) may increase selectivity for kinase targets (e.g., EGFR) .
    • Data Analysis : Compare IC₅₀ values across analogs using ANOVA or regression models to identify statistically significant trends.

Q. What strategies resolve contradictions in pharmacological data (e.g., variable enzyme inhibition across studies)?

  • Methodology :

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s interaction with proposed targets (e.g., PIP4K enzymes).
  • Off-Target Profiling : Employ proteome-wide affinity pulldown assays to identify unintended binding partners.
  • Solubility Adjustments : Modify formulation (e.g., PEGylation) to address discrepancies in cellular uptake .

Q. How is computational chemistry applied to optimize this compound’s drug-likeness?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses with targets (e.g., kinase domains).
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions. For example, the benzylpiperazine group may improve blood-brain barrier permeability but increase hepatotoxicity risk .

Key Considerations for Experimental Design

  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for Pd/C catalysis) and biological assay protocols (e.g., CLSI guidelines for MIC testing) .
  • Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts .

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